3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C26H20N2O5 This compound is notable for its unique structure, which includes a naphthoyl group, a carbohydrazonoyl linkage, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves a multi-step process:
Formation of the Naphthoyl Intermediate: The initial step involves the preparation of 3-hydroxy-2-naphthoic acid, which is then converted to its acyl chloride derivative using thionyl chloride (SOCl2) under reflux conditions.
Carbohydrazonoyl Linkage Formation: The acyl chloride is reacted with hydrazine hydrate (N2H4·H2O) to form the carbohydrazide intermediate.
Coupling with Phenyl 4-Methoxybenzoate: The final step involves the coupling of the carbohydrazide intermediate with phenyl 4-methoxybenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthoyl moiety can be oxidized to form a ketone.
Reduction: The carbohydrazonoyl linkage can be reduced to form a corresponding amine.
Substitution: The methoxy group on the benzoate moiety can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of 3-keto-2-naphthoyl derivative.
Reduction: Formation of 2-(3-hydroxy-2-naphthoyl)phenyl 4-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- 3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate
Uniqueness
3-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in research and industry, making it a valuable compound for further exploration.
Properties
CAS No. |
769155-92-2 |
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Molecular Formula |
C26H20N2O5 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[3-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H20N2O5/c1-32-21-11-9-18(10-12-21)26(31)33-22-8-4-5-17(13-22)16-27-28-25(30)23-14-19-6-2-3-7-20(19)15-24(23)29/h2-16,29H,1H3,(H,28,30)/b27-16+ |
InChI Key |
QDALAPZCKUNEBR-JVWAILMASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
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